(6-Phenylnaphthalen-2-yl)boronic acid

OLED hole-transport material solution-processable

(6-Phenylnaphthalen-2-yl)boronic acid (CAS 876442-90-9) is an arylboronic acid featuring a 2,6-disubstituted naphthalene scaffold—a phenyl substituent at the 6‑position and a boronic acid moiety at the 2‑position. This regiochemistry yields an asymmetric, twisted core that distinguishes it from simpler naphthylboronic acids and from the 1,4‑phenylnaphthalene constitutional isomer.

Molecular Formula C16H13BO2
Molecular Weight 248.1 g/mol
CAS No. 876442-90-9
Cat. No. B6327070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Phenylnaphthalen-2-yl)boronic acid
CAS876442-90-9
Molecular FormulaC16H13BO2
Molecular Weight248.1 g/mol
Structural Identifiers
SMILESB(C1=CC2=C(C=C1)C=C(C=C2)C3=CC=CC=C3)(O)O
InChIInChI=1S/C16H13BO2/c18-17(19)16-9-8-14-10-13(6-7-15(14)11-16)12-4-2-1-3-5-12/h1-11,18-19H
InChIKeyXDKCHGWZDWHBQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-Phenylnaphthalen-2-yl)boronic acid (CAS 876442-90-9): Procurement-Grade Organoboron Building Block for OLED and Medicinal Chemistry


(6-Phenylnaphthalen-2-yl)boronic acid (CAS 876442-90-9) is an arylboronic acid featuring a 2,6-disubstituted naphthalene scaffold—a phenyl substituent at the 6‑position and a boronic acid moiety at the 2‑position [1]. This regiochemistry yields an asymmetric, twisted core that distinguishes it from simpler naphthylboronic acids and from the 1,4‑phenylnaphthalene constitutional isomer . The compound is primarily employed as a Suzuki–Miyaura coupling partner for constructing 2,6‑phenylnaphthalene‑based hole‑transport materials in OLEDs and as a key intermediate in pharmaceutical lead synthesis [1][2].

Why Generic Naphthyl- or Phenylboronic Acids Cannot Replace (6-Phenylnaphthalen-2-yl)boronic acid in OLED and Drug Discovery Pipelines


Structural analogues such as 2‑naphthylboronic acid, phenylboronic acid, or 6‑bromo‑2‑naphthylboronic acid introduce either an unsubstituted naphthalene or a bromo leaving group, and they lack the extended phenyl‑naphthalene conjugation that imparts the twisted, asymmetric geometry required for high‑performance hole‑transport materials (HTMs) [1]. The 2,6‑regiochemistry generates a more coplanar core than the 1,4‑phenylnaphthalene isomer, leading to a measurable reduction in hole reorganization energy and a ~50‑fold solubility advantage over the commercial HTM benchmark NPB [1]. Procurement of a generic alternative therefore forfeits the core electronic and processing benefits that have been experimentally quantified in solution‑processed OLED devices [1].

Head-to-Head Performance Data: (6-Phenylnaphthalen-2-yl)boronic acid Versus Closest Analogues


2,6- vs. 1,4-Phenylnaphthalene Core: Hole Mobility and Solubility in OLED Hole-Transport Materials

When the 2,6‑phenylnaphthalene (NP) core derived from (6‑phenylnaphthalen‑2‑yl)boronic acid is incorporated into a hole‑transport small molecule (2,6‑NPNP), the coplanar geometry reduces hole reorganization energy and boosts hole mobility relative to the 1,4‑NP constitutional isomer. In addition, 2,6‑NPNP exhibits solubility approximately 50 times higher than the widely used commercial HTM NPB [1].

OLED hole-transport material solution-processable naphthalene boronic acid

Regiochemical Purity Requirements for OLED-Grade (6-Phenylnaphthalen-2-yl)boronic acid

Electronic-grade (6‑phenylnaphthalen‑2‑yl)boronic acid is typically supplied at ≥98.0% purity, a specification that directly impacts the performance reproducibility of OLED devices. The presence of constitutional isomers (e.g., 1,4‑phenylnaphthalene boronic acid) or residual bromide from precursor synthesis can introduce charge traps and alter film morphology, making this purity threshold a critical procurement criterion not required for general-purpose arylboronic acids [1].

OLED purity electronics boronic acid procurement

Synthetic Utility: Direct Access to 2,6-Disubstituted Naphthalene Pharmacophores via Suzuki Coupling

The boronic acid handle at the 2‑position of the pre‑assembled 6‑phenylnaphthalene core enables a single-step Suzuki–Miyaura coupling to generate diverse biaryl pharmacophores, whereas preparing the same core from 2‑naphthylboronic acid would require an additional phenyl introduction step. This convergent strategy is documented in patents on estrogenic agents and monoacylglycerol lipase inhibitors [1][2].

Suzuki coupling drug discovery biaryl synthesis naphthalene boronic acid

Where (6-Phenylnaphthalen-2-yl)boronic acid Delivers Measurable Advantage: Application Scenarios


Solution-Processed OLED Hole-Transport Layer Synthesis

Procure (6‑phenylnaphthalen‑2‑yl)boronic acid to synthesize 2,6‑NPNP and related HTMs. The resulting materials exhibit a turn‑on voltage of 2.54 V and operating voltage of 5.67 V at 1000 nit, with approximately 50‑fold higher solubility than NPB—directly enabling large‑area solution‑processed OLEDs with superior film uniformity and device efficiency [1].

Medicinal Chemistry Diversification of 2,6-Diarylnaphthalene Leads

Use the compound as a key Suzuki coupling partner to rapidly generate libraries of 2,6‑diarylnaphthalenes. This convergent approach has been employed in patents targeting estrogen receptors and monoacylglycerol lipase, where the pre‑formed 6‑phenylnaphthalene core accelerated structure–activity relationship exploration [1][2].

High-Purity Electronic-Grade Intermediates for Organic Electronics

When sourcing for vacuum‑deposited or solution‑processed organic electronic devices, specify ≥98.0% purity with isomer‑content certification. This purity level reduces the risk of charge‑trap formation that is observed with lower‑grade commercial arylboronic acids, ensuring reproducible device performance [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (6-Phenylnaphthalen-2-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.